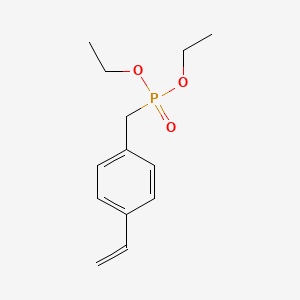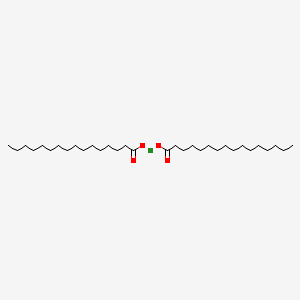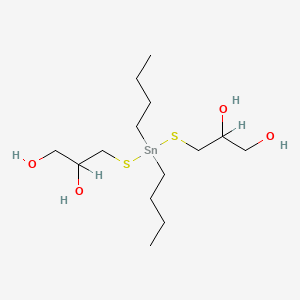
4-Vinilbencilfosfonato de dietilo
Descripción general
Descripción
Diethyl 4-vinylbenzylphosphonate is an organophosphorus compound with the molecular formula C₁₃H₁₉O₃P. It is a diethyl ester of 4-vinylbenzylphosphonic acid and is known for its applications in various fields, including organic synthesis and materials science .
Aplicaciones Científicas De Investigación
Diethyl 4-vinylbenzylphosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Diethyl 4-vinylbenzylphosphonate primarily targets Parathion hydrolase , an enzyme found in organisms such as Brevundimonas diminuta and Flavobacterium sp. (strain ATCC 27551) . This enzyme plays a crucial role in the hydrolysis of organophosphates, which are key components in many biochemical processes.
Mode of Action
It is known that the compound interacts with its target enzyme, parathion hydrolase, leading to changes in the enzyme’s activity
Biochemical Pathways
Given the compound’s interaction with parathion hydrolase, it is likely that it impacts pathways involving the hydrolysis of organophosphates . These pathways play a significant role in various biochemical processes, including the metabolism of certain drugs and toxins .
Pharmacokinetics
The compound’s pharmacokinetic properties, including absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance, are all listed as “not available” in the drugbank database
Result of Action
Given its interaction with Parathion hydrolase, it is likely that the compound affects the activity of this enzyme, potentially altering the hydrolysis of organophosphates
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 4-vinylbenzylphosphonate can be synthesized through the reaction of 4-vinylbenzyl chloride with triethyl phosphite. The reaction typically occurs under reflux conditions in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of diethyl 4-vinylbenzylphosphonate involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Diethyl 4-vinylbenzylphosphonate can undergo oxidation reactions to form corresponding phosphonic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group can be substituted by various nucleophiles.
Polymerization: The vinyl group allows for polymerization reactions, forming polymers with phosphonate functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used.
Major Products:
Oxidation: Phosphonic acids.
Substitution: Substituted phosphonates.
Polymerization: Phosphonate-containing polymers.
Comparación Con Compuestos Similares
Diethyl benzylphosphonate: Similar structure but lacks the vinyl group, limiting its polymerization capabilities.
Diethyl 4-methylbenzylphosphonate: Similar but with a methyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness: Diethyl 4-vinylbenzylphosphonate is unique due to its vinyl group, which allows for polymerization and the formation of functionalized materials. This makes it more versatile compared to its analogs .
Propiedades
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O3P/c1-4-12-7-9-13(10-8-12)11-17(14,15-5-2)16-6-3/h4,7-10H,1,5-6,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURKSQXMUNUXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459506 | |
| Record name | diethyl 4-vinylbenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
726-61-4 | |
| Record name | diethyl 4-vinylbenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)
![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)
![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)
![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)

